Orthosulfamuron

Beschreibung

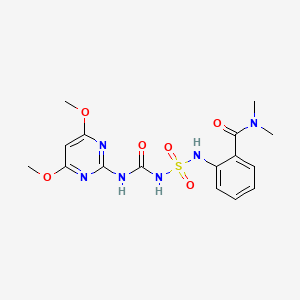

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O6S/c1-22(2)14(23)10-7-5-6-8-11(10)20-29(25,26)21-16(24)19-15-17-12(27-3)9-13(18-15)28-4/h5-9,20H,1-4H3,(H2,17,18,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDPMNSCCRBWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034788 | |

| Record name | Orthosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes before boiling | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In n-heptane 0.23, xylene 129.8 (both in mg/L, 20 °C). In acetone 19.5, ethyl acetate 3.3, 1,2-dichloromethane 56.0, methanol 8.3 ( all in g/L, 20 °C), In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5) | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 22.0 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.4X10-7 mm Hg at 20 °C at 25 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Very fine white powder with a tendency to form clumps | |

CAS No. |

213464-77-8 | |

| Record name | Orthosulfamuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213464-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthosulfamuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213464778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthosulfamuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOSULFAMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO0AIV9EYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Orthosulfamuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthosulfamuron is a potent sulfonylurea herbicide that selectively controls a range of broadleaf weeds and sedges in rice and other crops. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits ALS, supported by quantitative data from related compounds, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the key pathways and workflows.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme (EC 2.2.1.6) in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] This pathway is essential for protein synthesis and overall plant growth and development.[3] Crucially, ALS is present in plants and microorganisms but absent in animals, making it an ideal target for selective herbicides with low mammalian toxicity.[4]

ALS catalyzes two parallel reactions:

-

The condensation of two pyruvate molecules to form 2-acetolactate, a precursor for valine and leucine.

-

The condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.

The enzyme requires thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent cation (typically Mg²⁺) as cofactors for its catalytic activity.

The Sulfonylurea Class of Herbicides

This compound belongs to the sulfonylurea (SU) class of herbicides, which are characterized by their high efficacy at low application rates and their specific mode of action.[4][5] Sulfonylureas are systemic herbicides, readily absorbed by the roots and foliage of plants and translocated to the growing points where they exert their inhibitory effects.[3]

Molecular Mechanism of Action of this compound on ALS

The primary mode of action of this compound is the inhibition of ALS activity.[1][5] This inhibition ultimately leads to a deficiency in branched-chain amino acids, which in turn halts cell division and plant growth, leading to the death of susceptible plants.[4]

Binding to the ALS Enzyme

This compound, like other sulfonylurea herbicides, is a non-competitive or uncompetitive inhibitor of ALS with respect to its substrate, pyruvate.[6] It does not bind to the active site of the enzyme where the substrate binds. Instead, it binds to a channel leading to the active site.[7] Some studies suggest that sulfonylureas bind to the regulatory site of the enzyme.[8][9] This binding is characterized by a high degree of complementarity, involving numerous van der Waals contacts and hydrogen bonds between the herbicide molecule and the amino acid residues lining the binding pocket.[7]

Crystal structure analyses of ALS in complex with various sulfonylureas have revealed that the inhibitor molecule obstructs the substrate access channel, physically blocking pyruvate from reaching the active site.[7] The sulfonylurea molecule typically adopts a bent conformation at the sulfonyl group, allowing the two rings of the molecule to position themselves optimally within the binding site.[7]

Consequence of Inhibition

The binding of this compound to ALS leads to a rapid cessation of the enzyme's catalytic activity. This blockage of the branched-chain amino acid biosynthetic pathway has several downstream effects:

-

Depletion of Valine, Leucine, and Isoleucine: The most immediate consequence is the inability of the plant to produce these essential amino acids, halting protein synthesis and cell division.[4]

-

Accumulation of 2-Ketobutyrate: The inhibition of the isoleucine pathway can lead to a buildup of the substrate 2-ketobutyrate, which can have toxic effects on the plant.

-

Systemic Effects: Due to the systemic nature of this compound, the inhibition of ALS occurs throughout the plant, particularly in the meristematic tissues where amino acid demand is highest. This leads to symptoms such as chlorosis, necrosis, and stunted growth.[3]

Quantitative Data on Sulfonylurea Inhibition of ALS

| Herbicide | Plant Species | Inhibition Constant (Ki or IC50) | Reference |

| Chlorsulfuron | Datura innoxia | Ki ≈ 1.9 nM | [10] |

| Metsulfuron-methyl | Brassica napus | IC50 = 0.08 µM | [11] |

| Flazasulfuron | Conyza canadensis | IC50 = 17.3 µM | [12] |

| Chlorimuron ethyl | Arabidopsis thaliana | Kiapp = 10.8 nM |

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory effect of this compound on ALS activity.

In Vitro ALS Inhibition Assay

This assay measures the activity of ALS in the presence of varying concentrations of an inhibitor to determine the IC50 value.

5.1.1. Materials

-

Plant tissue (e.g., young leaves of a susceptible weed species)

-

Liquid nitrogen

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), and 10 µM FAD.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 200 mM sodium pyruvate, 2 mM thiamine pyrophosphate (TPP), and 20 µM FAD.

-

This compound stock solution (in a suitable solvent like DMSO or acetone)

-

6 N H₂SO₄

-

Creatine solution (5 mg/mL)

-

α-naphthol solution (50 mg/mL in 2.5 N NaOH, freshly prepared)

-

Spectrophotometer or microplate reader

5.1.2. Procedure

-

Enzyme Extraction:

-

Harvest fresh, young leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In microcentrifuge tubes or a microplate, set up the reaction mixtures containing the assay buffer, a fixed amount of the enzyme extract, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the reaction mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, sodium pyruvate.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding 6 N H₂SO₄. This also initiates the decarboxylation of the product, acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

-

Colorimetric Detection:

-

Add the creatine solution to each reaction tube.

-

Add the freshly prepared α-naphthol solution.

-

Incubate at 60°C for 15 minutes to allow for color development. The acetoin reacts with creatine and α-naphthol to produce a red-colored complex.

-

Measure the absorbance of the solution at 530 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Plot the percentage of ALS inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of ALS Inhibition

References

- 1. This compound | C16H20N6O6S | CID 11091168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Residue analysis of this compound herbicide in fatty rice using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Herbicide Resistance in Datura innoxia : Kinetic Characterization of Acetolactate Synthase from Wild-Type and Sulfonylurea-Resistant Cell Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

Orthosulfamuron: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

Abstract

Orthosulfamuron is a selective, systemic sulfonylurea herbicide highly effective for the pre- and post-emergence control of a wide spectrum of weeds, particularly sedges and broadleaved species, in rice cultivation.[1] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth overview of the discovery and commercial history of this compound, its biochemical mechanism of action, and a detailed exposition of its chemical synthesis pathway. The document includes structured data tables, detailed experimental protocols for key synthetic steps, and visualizations of the biochemical and chemical pathways to serve as a comprehensive resource for research and development professionals.

Discovery and Commercial Development

This compound was developed by the Italian agrochemical company Isagro S.p.A. In 2011, further development was handled by ISEM, a 50-50 joint venture between Isagro and Chemtura Agrosolutions (USA). Subsequently, in October 2013, ISEM sold the global rights and assets for this compound to the Japanese firm Nihon Nohyaku Co., Ltd., which now holds the molecule.[2] The herbicide is known commercially under trade names such as Strada®, Kelion®, and Percutio®.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal effect of this compound is achieved through the potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is pivotal in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are fundamental building blocks for proteins.[4]

The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[4] As the plant is starved of these critical amino acids, it exhibits symptoms such as chlorosis (yellowing), stunting, and eventual necrosis, leading to the death of the susceptible weed. This biochemical pathway is present in plants and microorganisms but not in animals, which accounts for the herbicide's low mammalian toxicity.[5]

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with two primary starting materials: anthranilic acid and 2-amino-4,6-dimethoxypyrimidine.[1] The core strategy involves the preparation of a key benzamide intermediate, which is then coupled with the pyrimidine moiety via a sulfonylurea bridge.

The overall synthesis can be broken down into two main stages:

-

Synthesis of the Intermediate 2-amino-N,N-dimethylbenzamide: This is achieved via a two-step reaction from anthranilic acid.

-

Formation of the Sulfonylurea Bridge and Final Coupling: The benzamide intermediate is converted to a reactive sulfonyl species, which is then coupled with 2-amino-4,6-dimethoxypyrimidine to yield the final product.

Detailed Experimental Protocols

The following protocols are based on established chemical literature and patents detailing the synthesis of the key intermediates and related sulfonylurea compounds.

Protocol 1: Synthesis of 2-amino-N,N-dimethylbenzamide (Intermediate)

This procedure describes the ring-opening amidation of isatoic anhydride.[6]

-

Materials:

-

Isatoic anhydride (1.0 eq, e.g., 82.3 g, 0.5 mol)

-

40% Aqueous dimethylamine solution (1.1 eq, e.g., 62 g, 0.55 mol)

-

Acetonitrile (Solvent, e.g., 400 mL)

-

Chilled brine bath

-

-

Procedure:

-

Charge a suitable reaction flask with isatoic anhydride (82.3 g) and acetonitrile (400 mL).

-

Begin stirring the suspension and cool the flask to below 10°C using a chilled brine bath.

-

Slowly add the 40% aqueous dimethylamine solution (62 g) to the cooled suspension, maintaining the internal temperature below 10°C. Vigorous gas (CO₂) evolution will be observed.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 4 hours to ensure the reaction goes to completion.

-

Concentrate the reaction mixture under reduced pressure to remove the acetonitrile and water.

-

The resulting solid is the crude 2-amino-N,N-dimethylbenzamide. It can be purified further by recrystallization if necessary. A typical reported purity is >96% with a yield of approximately 91-92%.[6]

-

Protocol 2: Synthesis of this compound (Final Coupling Step)

This protocol outlines the final coupling reaction. It is based on the general synthesis of sulfonylureas where a sulfonamide or sulfamoyl chloride is reacted with a heterocyclic amine.

-

Materials:

-

2-amino-N,N-dimethylbenzamide (1.0 eq)

-

Chlorosulfonyl isocyanate (CSI) (1.0 eq)

-

2-amino-4,6-dimethoxypyrimidine (1.0 eq)

-

Triethylamine (or another suitable non-nucleophilic base) (1.0 eq)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

-

Procedure:

-

Step C (Formation of Sulfamoyl Chloride Intermediate):

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-N,N-dimethylbenzamide (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Slowly add chlorosulfonyl isocyanate (1.0 eq) dropwise, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 1-2 hours. The formation of the intermediate, 2-(chlorosulfonylcarbamoyl)-N,N-dimethylbenzamide, occurs. This intermediate is typically used directly in the next step without isolation.

-

-

Step D (Final Coupling):

-

In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM.

-

Cool this solution to 0°C.

-

Slowly transfer the solution containing the sulfamoyl chloride intermediate from Step C into the pyrimidine solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

-

Data and Specifications

Quantitative data regarding the physicochemical properties and biological activity of this compound are summarized below.

Physicochemical Properties

The following table details the key physical and chemical properties of technical-grade this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)phenylsulfamoyl]urea | [3] |

| CAS Number | 213464-77-8 | [3] |

| Molecular Formula | C₁₆H₂₀N₆O₆S | [3] |

| Molecular Weight | 424.43 g/mol | |

| Physical State | White to off-white fine powder | |

| Melting Point | 157°C (decomposes before boiling) | |

| Density | 1.45 - 1.48 g/mL at 20-22°C | |

| Vapor Pressure | < 1.1 x 10⁻⁴ Pa at 25°C | |

| Water Solubility | pH 4: 0.062 g/L | |

| pH 7: 0.63 g/L | ||

| pH 9: > 39 g/L | [1] | |

| Solvent Solubility (g/L at 20°C) | Acetone: 19.5 | |

| Dichloromethane: 56.0 | ||

| Ethyl Acetate: 3.3 | ||

| Methanol: 8.3 | ||

| n-Heptane: 0.00023 | ||

| Xylene: 0.13 | ||

| Log Kow (Octanol-Water Partition) | pH 4: 2.02 | |

| pH 7: 1.31 | ||

| pH 9: < 0.3 |

Herbicidal Efficacy and Application

This compound provides effective control against key weeds in transplanted rice. Its efficacy is dependent on the application rate and timing.

| Parameter | Value / Observation | Reference(s) |

| Target Crops | Rice (transplanted, dry-seeded, water-seeded), Sugarcane | [5] |

| Weed Spectrum | Grasses (e.g., Barnyardgrass), Sedges (e.g., Flatsedge), and various broad-leaved weeds. | [1][7] |

| Application Timing | Pre-emergence and early post-emergence. | [1] |

| Typical Application Rate | 60 - 75 g a.i./ha | |

| Field Trial Efficacy | Sequential application of this compound at 120 g/ha (pre-emergence) followed by 120 g/ha (post-emergence) was found to be highly effective in reducing the density and dry weight of grasses, sedges, and broad-leaved weeds at 60 days after transplanting. | [7] |

| Analytical Method | Residues in rice and straw can be analyzed using a modified QuEChERS method with LC-MS/MS. Recovery rates are reported between 88.1% and 100.6%. | [5] |

| Maximum Residue Limit (MRL) | 0.05 mg/kg (in rice grains, as set by the Ministry of Food and Drug Safety, Republic of Korea). | [5] |

Conclusion

This compound stands as a significant sulfonylurea herbicide, distinguished by its targeted mechanism of action and established commercial history. Its synthesis, while multi-step, proceeds from readily available precursors through well-understood chemical transformations, including ring-opening amidation and sulfonylurea bridge formation. By specifically targeting the ALS enzyme, this compound offers effective and selective weed control in crucial agricultural systems, particularly in rice cultivation. The detailed synthetic protocols and compiled data herein provide a valuable technical foundation for chemists and researchers in the field of agrochemical development.

References

- 1. This compound (Ref: IR5878) [sitem.herts.ac.uk]

- 2. This compound | NIHON NOHYAKU CO., LTD. [nichino.co.jp]

- 3. This compound | C16H20N6O6S | CID 11091168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Residue analysis of this compound herbicide in fatty rice using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 7. aaj.net.in [aaj.net.in]

Orthosulfamuron: A Technical Guide for Researchers

CAS Number: 213464-77-8[1]

IUPAC Name: 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide; also cited as 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)phenylsulfamoyl]urea[1][2][3]

This technical guide provides an in-depth overview of Orthosulfamuron, a systemic, post-emergence herbicide. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, synthesis, and analytical methodologies.

Physicochemical and Toxicological Properties

This compound is a sulfonylurea herbicide effective against a variety of weeds in rice cultivation.[1] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₆O₆S | [2] |

| Molecular Weight | 424.44 g/mol | [2] |

| Appearance | Very fine white powder | [1] |

| Melting Point | 157 °C | [2] |

| Density | 1.48 g/cm³ at 22.0 °C | [2] |

| Water Solubility | Moderately soluble | [1] |

| Solubility in Organic Solvents (at 20 °C) | Acetone: 19.5 g/L, Ethyl acetate: 3.3 g/L, 1,2-dichloromethane: 56.0 g/L, Methanol: 8.3 g/L, n-heptane: 0.23 mg/L, Xylene: 129.8 mg/L | [2] |

Table 2: Toxicological Data for this compound

| Test | Result | Classification | Reference |

| Acute Oral LD50 (Rat) | >5000 mg/kg | Low toxicity | [2] |

| Acute Dermal Toxicity | Low toxicity (Category IV) | [4] | |

| Acute Inhalation Toxicity | Low toxicity (Category IV) | [4] | |

| Skin Irritation | Non-irritating (Category IV) | [4] | |

| Eye Irritation | Slightly irritating (Category III) | [4] | |

| Skin Sensitization | Not a skin sensitizer | [4] | |

| 96-hour LC50 (Mysid Shrimp) | >122 mg a.i./L | Practically nontoxic to estuarine/marine invertebrates | [2] |

Mechanism of Action

This compound functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants.[2][5] The inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.[5]

References

- 1. This compound (Ref: IR5878) [sitem.herts.ac.uk]

- 2. This compound | C16H20N6O6S | CID 11091168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Residue analysis of this compound herbicide in fatty rice using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. daneshyari.com [daneshyari.com]

A Comprehensive Technical Guide to Pyrimidinylsulfonylurea Herbicides

Introduction

Pyrimidinylsulfonylurea herbicides are a prominent class of organic compounds, first discovered in 1975 by DuPont Crop Protection, that have revolutionized weed management in modern agriculture.[1] These herbicides are characterized by their high efficacy at exceptionally low application rates, broad-spectrum weed control, favorable crop selectivity, and low mammalian toxicity.[1][2][3] Structurally, they consist of a pyrimidine ring linked to a sulfonylurea bridge.[4] Their mode of action involves the inhibition of a key enzyme in plant amino acid synthesis, a pathway absent in animals, which accounts for their high safety profile for humans and wildlife.[1][5] This guide provides an in-depth technical overview of their mechanism of action, efficacy, toxicological profile, and the experimental protocols used for their synthesis and analysis.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for all sulfonylurea herbicides is the potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][6] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[7] This inhibition leads to a rapid cessation of plant cell division and growth, ultimately resulting in the death of susceptible weed species.[3] Because the ALS enzyme is present only in plants and microbes, these herbicides are considered safe for mammals.[5]

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidinylsulfonylurea herbicides.

Quantitative Data

The efficacy, crop selectivity, and toxicological profiles of pyrimidinylsulfonylurea herbicides are critical for their application in agriculture. The following tables summarize quantitative data for selected compounds.

Table 1: Efficacy of Selected Pyrimidinylsulfonylurea Herbicides on Various Weed Species

| Herbicide | Weed Species | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Reference |

|---|---|---|---|---|

| Triasulfuron + Pretilachlor | Mixed weeds in transplanted rice | 9 + 500 | 95.1 | [8] |

| Bispyribac Sodium | Echinochloa colona, Cynodon dactylon | 25 | 87.8 | [8] |

| Metsulfuron methyl + Chlorimuron ethyl | Mixed weeds | Not Specified | 89.7 | [8] |

| Pendimethalin | Amaranthus retroflexus | 921 | 88 - 100 | [9] |

| Pendimethalin | Chenopodium album | 921 | >95 | [9] |

| Metobromuron | Chenopodium album, Polygonum aviculare | Not Specified | >95 |[9] |

Table 2: Crop Selectivity and Safety of Selected Pyrimidinylsulfonylurea Herbicides

| Herbicide | Crop | Observation | Injury Level (%) | Reference |

|---|---|---|---|---|

| Chlorsulfuron Derivatives | Wheat, Corn | Designed for good crop safety | Not specified | [10] |

| Sulfentrazone | Safflower | Early-season visual injury | 4 - 12 | [11] |

| Sulfentrazone + Pendimethalin | Safflower | Early-season visual injury | 4 - 12 | [11] |

| Pyroxasulfone + Pendimethalin | Safflower | No significant injury observed | 0 |[11] |

Table 3: Toxicological Profile of Selected Pyrimidinylsulfonylurea Herbicides

| Endpoint | Observation | Species | Value | Reference |

|---|---|---|---|---|

| Acute Oral Toxicity | Generally low acute toxicity in mammals. | Animal studies | - | [12] |

| Chronic Toxicity | Non-specific effects like weight loss at high doses. | Animal studies | - | [12] |

| Developmental/Reproductive Toxicity | Effects tend to occur only at maternally toxic doses. | Animal studies | - | [12] |

| Hematopoietic System Effects | Observed in 8 out of 23 tested sulfonylureas. | - | - | [6] |

| Body Weight Effects | Observed in 6 out of 23 tested sulfonylureas. | - | - | [6] |

| QSTR Models | Models developed to predict acute oral toxicity to male rats. | Rats | LD50 prediction models |[13] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of pyrimidinylsulfonylurea herbicides.

Protocol 1: General Synthesis of Pyrimidinylsulfonylurea Derivatives

This protocol outlines a general procedure for synthesizing pyrimidinylsulfonylurea compounds, adapted from methods used for chlorsulfuron derivatives.[10]

Objective: To synthesize a C5-monosubstituted benzenesulfonylurea compound.

Materials:

-

Substituted benzenesulfonamide

-

Substituted pyrimidinyl or triazinyl amine

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Phenyl chloroformate or a similar activating agent

-

Ice bath, magnetic stirrer, round bottom flasks, TLC plates

Procedure:

-

Preparation of Sulfonyl Isocyanate Intermediate:

-

Add the substituted benzenesulfonamide (1.0 eq) to a 100 mL round-bottom flask containing anhydrous THF (20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq) to the flask while stirring. Allow the reaction to proceed for 1 hour at 0 °C to form the sodium salt of the sulfonamide.

-

In a separate flask, prepare a solution of phenyl chloroformate (1.1 eq) in anhydrous THF.

-

Slowly add the phenyl chloroformate solution to the sulfonamide salt suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the sulfonyl isocyanate or related intermediate is complete (monitor by TLC).

-

-

Coupling Reaction:

-

To the flask containing the intermediate from Step 1, add the substituted pyrimidinyl amine (1.0 eq).

-

Stir the mixture at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by carefully adding water.

-

Acidify the aqueous solution with 2N HCl to a pH of 3-4, which will precipitate the crude product.

-

Collect the solid product by suction filtration and wash with water.

-

Dry the crude product under a vacuum.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain the final pyrimidinylsulfonylurea herbicide.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

-

Protocol 2: Analysis of Pyrimidinylsulfonylurea Herbicide Residues in Water

This protocol describes a method for the determination of trace levels of sulfonylurea herbicides in water samples using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS).[14][15]

Objective: To quantify pyrimidinylsulfonylurea herbicide residues in environmental water samples.

Materials:

-

Water sample (1 L)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

HPLC-ESI-MS system

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Collect 1 L of the water sample in a clean glass bottle.

-

Adjust the sample pH to ~7 if necessary.[4]

-

Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a vacuum or by passing air through it for 10-15 minutes.

-

-

Elution and Concentration:

-

Elute the trapped herbicides from the cartridge using 5-10 mL of methanol or acetonitrile.

-

Collect the eluate in a clean tube.

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

HPLC-MS Analysis:

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program, for example, starting with 95% A, ramping to 5% A over 15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 10-20 µL.

-

-

MS Conditions (Electrospray Ionization - ESI):

-

Mode: Positive or negative ion mode, depending on the specific herbicide.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature for the target analytes.

-

-

-

Quantification:

-

Prepare calibration standards of the target herbicides in the final elution solvent.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify the herbicide concentration in the sample by comparing its peak area to the calibration curve. Method detection limits can reach levels as low as 10 ng/L.[14]

-

Caption: Workflow for the analysis of pyrimidinylsulfonylurea herbicides in water.

References

- 1. stanfordchem.com [stanfordchem.com]

- 2. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. agrt.emu.ee [agrt.emu.ee]

- 10. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Preemergence Herbicides for Crop Safety and Weed Control in Safflower [scirp.org]

- 12. CDC - NBP - Biomonitoring Summaries - Sulfonylurea Herbicides [medbox.iiab.me]

- 13. The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 15. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Orthosulfamuron: A Technical Guide to its Mode of Action and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthosulfamuron is a selective, systemic herbicide belonging to the sulfonylurea chemical class. It is utilized for the pre- and post-emergence control of a wide spectrum of annual and perennial broadleaf weeds and sedges in rice cultivation. This technical guide provides an in-depth overview of the molecular mode of action of this compound, its herbicidal activity, and detailed experimental protocols for its evaluation.

Mode of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1]. ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine[2][3]. These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development.

By inhibiting ALS, this compound effectively blocks the production of these essential amino acids. This leads to a cessation of cell division and growth, particularly in the meristematic tissues of susceptible plants. The depletion of BCAAs triggers a cascade of downstream physiological effects, ultimately resulting in plant death.

Biochemical Pathway

The inhibition of ALS by this compound disrupts the initial step in the biosynthesis of valine, leucine, and isoleucine. The pathway is outlined in the diagram below.

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound.

Downstream Signaling Pathways

The depletion of branched-chain amino acids due to ALS inhibition activates stress-signaling pathways within the plant. Two key pathways involved are the Target of Rapamycin (TOR) and General Control Nonderepressible 2 (GCN2) signaling pathways.

-

TOR Pathway: The TOR kinase is a central regulator of cell growth and proliferation. Under nutrient-rich conditions, including sufficient amino acid levels, TOR is active and promotes protein synthesis and cell cycle progression. Amino acid starvation, induced by this compound, leads to the inactivation of TOR, resulting in the inhibition of growth-related processes and the activation of catabolic processes like autophagy[4][5][6][7].

-

GCN2 Pathway: The GCN2 kinase is a sensor of amino acid deprivation. When uncharged tRNAs accumulate due to the lack of specific amino acids, GCN2 is activated. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis but allows for the preferential translation of stress-responsive genes, including those involved in amino acid biosynthesis and stress adaptation[8][9].

Figure 2: Signaling Pathways Affected by this compound.

Herbicidal Activity

This compound exhibits broad-spectrum activity against many problematic weeds in rice paddies. Its systemic nature allows for translocation throughout the plant via both xylem and phloem, ensuring that the herbicide reaches the meristematic tissues where it exerts its primary effect[3].

Spectrum of Controlled Weeds

This compound is effective against a range of grass, sedge, and broadleaf weeds commonly found in rice fields. Key target weeds include:

-

Grasses: Barnyardgrass (Echinochloa crus-galli)

-

Sedges: Smallflower umbrella sedge (Cyperus difformis), rice flatsedge

-

Broadleaf Weeds: Pickerelweed (Monochoria vaginalis), duck salad

Quantitative Data on Herbicidal Activity

The efficacy of a herbicide is typically quantified by its IC50 (half-maximal inhibitory concentration) value against the target enzyme and its EC50 or GR50 (half-maximal effective concentration or growth reduction) value for whole-plant growth inhibition.

The following tables summarize available data on the herbicidal efficacy of this compound and other ALS inhibitors against key rice weeds. It is important to note that EC50/GR50 values can vary depending on the weed biotype, growth stage, and environmental conditions.

Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition by Sulfonylurea Herbicides

| Herbicide | Plant Species | IC50 (nM) | Reference |

| Chlorsulfuron | Pisum sativum | 18 - 36 | Ray, 1984 |

| Bensulfuron-methyl | Cyperus difformis (Susceptible) | Value not specified | Ruiz-Santaella et al., 2006[11] |

| Bensulfuron-methyl | Cyperus difformis (Resistant) | Value not specified (High R/S ratio) | Ruiz-Santaella et al., 2006[11] |

Note: Specific IC50 data for this compound was not found in the searched literature. The provided data for chlorsulfuron illustrates the typical potency of sulfonylurea herbicides.

Table 2: Herbicidal Efficacy (GR50/EC50) of this compound and Other ALS Inhibitors on Key Rice Weeds

| Herbicide | Weed Species | GR50/EC50 | Unit | Reference |

| This compound | Cyperus difformis (Resistant) | Resistant | - | Merotto et al., 2009[12] |

| Bensulfuron-methyl | Monochoria vaginalis (Susceptible) | 28.7 | g a.i./ha | Purba et al., 2020[13] |

| Bensulfuron-methyl | Monochoria vaginalis (Resistant) | 363.1 - 1399.6 | g a.i./ha | Purba et al., 2020[13] |

| Florpyrauxifen-benzyl | Echinochloa crus-galli | 1.4 - 36.9 | g a.i./ha | Dalazen et al., 2020[14] |

Note: Specific GR50/EC50 data for this compound on susceptible weed populations was not found in the searched literature. The provided data for other ALS inhibitors and related herbicides on key rice weeds gives an indication of the effective concentration ranges.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on ALS activity.

Materials:

-

Plant tissue (young, actively growing leaves)

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, and 10 µM FAD)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM TPP, and 10 µM FAD)

-

This compound solutions of varying concentrations

-

Creatine solution (0.5% w/v in water)

-

α-naphthol solution (5% w/v in 2.5 N NaOH)

-

Sulfuric acid (6 N)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract (e.g., using the Bradford assay).

-

-

Enzyme Assay:

-

Set up reaction tubes containing the assay buffer.

-

Add the enzyme extract to each tube.

-

Add different concentrations of this compound to the respective tubes (include a control with no herbicide).

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate (pyruvate).

-

Incubate for a defined time (e.g., 60 minutes) at the same temperature.

-

Stop the reaction by adding sulfuric acid. This also catalyzes the decarboxylation of acetolactate to acetoin.

-

-

Colorimetric Detection:

-

Add creatine solution to each tube.

-

Add α-naphthol solution to each tube and mix well.

-

Incubate at a higher temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for color development.

-

Measure the absorbance at 530 nm.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Figure 3: Experimental Workflow for In Vitro ALS Inhibition Assay.

Greenhouse Pot Trial for Herbicidal Efficacy

This protocol describes a general procedure for evaluating the herbicidal efficacy of this compound on target weeds in a controlled greenhouse environment.

Materials:

-

Pots or trays

-

Potting medium (soil, sand, or a mixture)

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis, Monochoria vaginalis)

-

This compound formulation

-

Greenhouse with controlled temperature, light, and humidity

-

Spraying equipment calibrated for small-scale applications

Procedure:

-

Plant Material and Growth:

-

Fill pots with the potting medium.

-

Sow a known number of weed seeds in each pot.

-

Water the pots and place them in the greenhouse under optimal conditions for germination and growth.

-

Allow the weeds to grow to a specific stage (e.g., 2-3 leaf stage) before herbicide application.

-

-

Herbicide Application:

-

Prepare a range of this compound concentrations to be tested, including a control (no herbicide).

-

Apply the herbicide solutions evenly to the respective pots using the calibrated sprayer. Ensure uniform coverage of the foliage.

-

-

Experimental Design and Data Collection:

-

The experiment should be set up in a completely randomized design or a randomized complete block design with multiple replications (typically 3-4) for each treatment.

-

At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).

-

At the end of the experiment, harvest the above-ground biomass of the surviving weeds in each pot.

-

Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

-

-

Data Analysis:

-

Calculate the percentage of growth reduction based on the dry weight of the treated plants compared to the control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Generate dose-response curves by plotting the percentage of weed control or growth reduction against the herbicide concentration.

-

Calculate the EC50 or GR50 values from the dose-response curves.

-

Figure 4: Experimental Workflow for Greenhouse Pot Trial.

Field Trial for Herbicidal Efficacy

Field trials are essential to evaluate the performance of a herbicide under real-world agricultural conditions.

Methodology:

-

Site Selection and Experimental Design:

-

Select a field with a uniform and representative population of the target weeds.

-

The experiment should be laid out in a randomized complete block design (RCBD) with at least three to four replications to account for field variability[5][15].

-

Individual plot sizes should be large enough to minimize edge effects and allow for accurate assessments (e.g., 3m x 5m).

-

-

Treatments and Application:

-

Treatments should include a range of this compound application rates, a weedy check (no herbicide), and a weed-free check (manual weeding) for comparison.

-

Apply the herbicide at the appropriate timing (pre- or post-emergence) and weed growth stage using a calibrated backpack sprayer or a plot sprayer to ensure accurate and uniform application.

-

-

Data Collection:

-

Weed Control Efficacy: Assess weed density (number of weeds per unit area) and weed biomass (dry weight per unit area) at various intervals after application. Visual ratings of percent weed control are also commonly recorded.

-

Crop Tolerance: Visually assess any signs of phytotoxicity on the rice crop, such as stunting, chlorosis, or necrosis.

-

Yield Parameters: At crop maturity, harvest the rice from a designated area within each plot to determine grain yield and yield components (e.g., number of panicles, grains per panicle, 1000-grain weight).

-

-

Data Analysis:

-

Subject the collected data to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.

-

Use appropriate mean separation tests (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare the treatment means.

-

Calculate the weed control efficiency and weed index to further evaluate the performance of the herbicide treatments.

-

Conclusion

This compound is a potent and selective herbicide that effectively controls a broad spectrum of weeds in rice by inhibiting the biosynthesis of essential branched-chain amino acids. Understanding its mode of action and the downstream signaling pathways provides a basis for its effective use and for the development of new herbicidal molecules. The experimental protocols outlined in this guide offer a framework for the continued evaluation and characterization of this compound and other ALS-inhibiting herbicides. Further research to determine specific IC50 and EC50/GR50 values for this compound against a wider range of susceptible weed biotypes would be beneficial for optimizing its use in integrated weed management programs.

References

- 1. This compound | C16H20N6O6S | CID 11091168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Crosstalk between the Tor and Gcn2 pathways in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.irri.org [books.irri.org]

- 6. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 7. A tour of TOR complex signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The nutrient transceptor/PKA pathway functions independently of TOR and responds to leucine and Gcn2 in a TOR-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino Acid Signaling for TOR in Eukaryotes: Sensors, Transducers, and a Sustainable Agricultural fuTORe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 11. Evaluation of resistance in Cyperus difformis populations to ALS inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cross-resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. plantprotection.pl [plantprotection.pl]

- 14. researchgate.net [researchgate.net]

- 15. plantarchives.org [plantarchives.org]

Early Research on the Herbicidal Spectrum of Orthosulfamuron: A Technical Guide

Introduction

Orthosulfamuron is a selective, systemic herbicide belonging to the sulfonylurea chemical class.[1][2] Developed for the control of economically significant weeds in rice cultivation, it can be applied as a pre- or post-emergence treatment.[1][3][4] Its systemic nature allows for absorption through both the foliage and roots, followed by translocation throughout the plant to its sites of action.[2][3] This guide provides an in-depth overview of the early research defining this compound's mechanism of action, herbicidal spectrum, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[2] These amino acids are fundamental building blocks for proteins and are essential for cell division and plant growth. By blocking the ALS enzyme, this compound effectively halts the production of these vital amino acids, which leads to a cessation of cell division in the plant's meristems, ultimately resulting in systemic plant death.[2][4]

Herbicidal Spectrum

Early research established that this compound provides broad-spectrum control of annual and perennial broad-leaved weeds, sedges, and key grass species, particularly in rice crops.[1][2][5]

| Weed Type | Species Controlled |

| Broadleaf Weeds | Hemp sesbania (Sesbania herbacea), Northern jointvetch (Aeschynomene virginica), Indian jointvetch (Aeschynomene indica), Velvetleaf (Abutilon theophrasti), Water-plantain (Alisma plantago-aquatica), Mud-plantain (Heteranthera reniformis), Sagittaria spp., False pimpernel (Lindernia dubia)[3][6] |

| Sedges | Flatsedge (Cyperus iria), Yellow nutsedge (Cyperus esculentus)[3][5][6] |

| Grasses | Barnyardgrass (Echinochloa crus-galli)[1][2][4] |

Experimental Protocols for Efficacy Evaluation

The herbicidal spectrum and efficacy of this compound were determined through rigorous greenhouse and field-based experiments.

Greenhouse Bioassay Protocol

Greenhouse bioassays are essential for the initial screening of herbicidal activity under controlled conditions. They allow for rapid assessment of efficacy across various weed species and at different dose rates.

Methodology:

-

Plant Propagation: Target weed species are grown from seed in pots containing a standardized soil mix within a greenhouse. Plants are typically grown to the 2-4 leaf stage before treatment.[7]

-

Herbicide Preparation: A stock solution of technical grade this compound is prepared.[8] Serial dilutions are made to create a range of application rates to determine dose-response curves.

-

Application: The herbicide solutions are applied to the plants using a calibrated laboratory spray tower. This ensures uniform spray coverage and deposition.[9] Control plants are sprayed with a blank carrier solution.

-

Incubation: Post-application, plants are returned to the greenhouse and arranged in a randomized complete block design. They are observed for a period of approximately 14-21 days.[7]

-

Data Collection: Efficacy is assessed through visual injury ratings (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). At the end of the trial, the above-ground biomass is harvested, dried, and weighed to determine the percent reduction compared to the untreated control.

-

Data Analysis: The collected data is subjected to statistical analysis to determine the effective dose required to cause 50% growth inhibition (ED50).

Field Trial Protocol

Field trials are critical for evaluating a herbicide's performance under real-world agricultural conditions, accounting for variables like soil type, climate, and natural weed populations.[10][11]

Methodology:

-

Site Selection and Trial Design: A suitable field with a known history of target weed infestation is selected.[10] The experiment is laid out in a randomized complete block design with multiple replications.

-

Plot Establishment: Individual plots are established, and a baseline assessment of weed populations (density and species) is conducted.

-

Treatment Application: this compound formulations (e.g., Water Dispersible Granules) are applied at specified rates and timings, such as pre-emergence or early post-emergence.[5] Application is typically done using a CO2-pressurized backpack sprayer calibrated to deliver a precise volume.

-

Data Collection and Assessment:

-

Weed Control: Weed density and dry weight are measured at set intervals (e.g., 60 Days After Transplanting (DAT) and at harvest) using quadrats placed randomly within each plot.[5]

-

Crop Tolerance: The crop (e.g., transplanted rice) is visually assessed for any signs of phytotoxicity.

-

Yield: At maturity, the crop is harvested from a designated area within each plot to determine the grain yield.[5]

-

-

Statistical Analysis: Data on weed density, dry weight, and crop yield are analyzed using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Quantitative Efficacy Data from Early Research

A field experiment conducted in 2013 on transplanted rice provides quantitative data on the efficacy of this compound. The study highlighted the effectiveness of a sequential application approach for season-long weed control.

Table 1: Efficacy of this compound against mixed weed flora in transplanted rice. [5]

| Treatment | Application Rate (g/ha) | Application Timing (DAT*) | Weed Density (No./m²) at 60 DAT | Weed Dry Weight (g/m²) at 60 DAT | Grain Yield ( kg/ha ) | Weed Control Efficiency (%) |

| Hand Weeding | N/A | 20 & 40 | 12.5 | 5.8 | 5433 | 85.1 |

| This compound (Pre) | 120 | 3-5 | 28.3 | 12.3 | 4967 | 68.4 |

| This compound (Post) | 120 | 25-30 | 35.8 | 15.2 | 4800 | 60.9 |

| This compound (Sequential) | 120 fb 120 | 3-5 fb 25-30 | 18.3 | 7.2 | 5700 | 71.3 |

| Unweeded Control | N/A | N/A | 105.8 | 38.9 | 2867 | 0.0 |

*DAT: Days After Transplanting; fb: followed by

The results demonstrated that a sequential application of this compound at 120 g/ha pre-emergence followed by another 120 g/ha post-emergence was significantly superior in reducing the density and dry weight of grasses, sedges, and broad-leaved weeds, leading to the highest grain yield.[5]

References

- 1. This compound | C16H20N6O6S | CID 11091168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Residue analysis of this compound herbicide in fatty rice using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Ref: IR5878) [sitem.herts.ac.uk]

- 4. Rice Weedicide Herbicide this compound 98%Tc 50%Wdg - Herbicide this compound 50% Wdg and this compound Wdg [hbhontai.en.made-in-china.com]

- 5. aaj.net.in [aaj.net.in]

- 6. nichino.net [nichino.net]

- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. A standardised bioassay method using a bench‐top spray tower to evaluate entomopathogenic fungi for control of the greenhouse whitefly, Trialeurodes vaporariorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sgs.com [sgs.com]

- 11. taylorfrancis.com [taylorfrancis.com]

Methodological & Application

Application Notes and Protocols for the Analysis of Orthosulfamuron Residues in Soil

Introduction

Orthosulfamuron is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and sedges in rice and other crops. Due to its potential for persistence in soil and subsequent impact on rotational crops, as well as environmental concerns, sensitive and reliable analytical methods are required for the determination of its residues in soil matrices. These application notes provide an overview of the common analytical techniques and a detailed protocol for the quantification of this compound in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods for analysis include High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection.[1][2][3][4]

Analytical Methods Overview

Several analytical methods have been developed and validated for the determination of this compound and other sulfonylurea herbicide residues in soil. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is suitable for the determination of this compound due to its strong UV absorbance.[1] It is a cost-effective technique but may be less selective and sensitive compared to mass spectrometry, especially in complex soil matrices.[5]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace residue analysis due to its high sensitivity, selectivity, and specificity.[6][7][8][9] It allows for the accurate quantification of this compound at low microgram per kilogram (µg/kg) levels.

Extraction and Cleanup

A crucial step in the analysis of this compound from soil is the efficient extraction of the analyte from the soil matrix and the removal of interfering co-extractives.

-

Solid-Liquid Extraction (SLE): This is a conventional method involving the extraction of the soil sample with an organic solvent or a solvent mixture.[10] Common solvents include acetonitrile, methanol, and acetone, sometimes mixed with water or buffer solutions.[1][11]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for pesticide residue analysis in various matrices, including soil.[7][9][12] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences.[7][9]

Quantitative Data Summary

The following table summarizes the quantitative data from various validated methods for the determination of this compound and other sulfonylurea herbicides in soil.

| Analytical Method | Matrix | Extraction Method | Fortification Levels | Recovery (%) | LOD | LOQ | Linearity (R²) | Reference |

| LC-MS/MS | Soil | Acetonitrile/Water | 0.20 µg/kg, 2.0 µg/kg | 70-120% | 0.035 µg/kg | 0.20 µg/kg | - | [6] |

| LC-MS/MS | Rice & Rice Straw | Modified QuEChERS | 0.1 mg/kg, 0.5 mg/kg | 88.1-100.6% | 0.01 mg/kg | 0.03 mg/kg | ≥ 0.997 | [7][9] |

| HPLC-UV | Soil | Acetone/Water | 0.01-0.1 mg/kg | 85-96% | - | 0.01 mg/kg | - | [1] |

| HPLC-UV | Soil | Acetonitrile/Water | - | 71-75.2% | - | 0.25 µg/g | - | [5][13] |

LOD: Limit of Detection, LOQ: Limit of Quantification

Detailed Experimental Protocol: LC-MS/MS Method

This protocol describes a validated method for the determination of this compound residues in soil using LC-MS/MS, based on a modified QuEChERS procedure.[7][9]

1. Materials and Reagents

-

This compound analytical standard (purity >99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

0.22 µm syringe filters

2. Sample Preparation and Extraction

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately vortex for another 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL microcentrifuge tube.

-

Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent to the microcentrifuge tube.

-

Vortex the tube for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

-

LC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: AB SCIEX 4000 QTRAP or equivalent with an electrospray ionization (ESI) source

-

Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation (e.g., m/z 425.1 -> 199.0 and m/z 425.1 -> 227.0).[7]

5. Quantification

Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank soil extracts that have undergone the same extraction and cleanup procedure. Construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the soil samples is then determined from this calibration curve.

Diagrams

Caption: Workflow for this compound Residue Analysis in Soil.

This document provides a comprehensive guide for the analysis of this compound in soil. Adherence to the detailed protocol and good laboratory practices are essential for obtaining accurate and reliable results. The provided quantitative data can serve as a benchmark for method validation and performance evaluation.

References

- 1. Methods of residue analysis [fao.org]

- 2. This compound | C16H20N6O6S | CID 11091168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 9. Residue analysis of this compound herbicide in fatty rice using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. srs.fs.usda.gov [srs.fs.usda.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High performance liquid chromatographic method for residue determination of sulfosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Orthosulfamuron in Rice using HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Orthosulfamuron in rice matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and matrix effect reduction. The validated method demonstrates excellent linearity, precision, and accuracy, with a Limit of Quantification (LOQ) well below the maximum residue limits set by regulatory bodies, making it suitable for routine monitoring and food safety applications.

Introduction

This compound is a sulfonylurea herbicide used for controlling a variety of weeds in rice cultivation.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Due to its potential for persistence in the environment and presence in food commodities, a reliable and sensitive analytical method for its quantification is essential. This document provides a detailed protocol for the analysis of this compound in unpolished rice and rice straw by HPLC-MS/MS.

Signaling Pathway of this compound

This compound disrupts the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the initial step in the synthesis pathway. Its inhibition leads to a deficiency in these vital amino acids, ultimately halting cell division and plant growth.

Caption: Mode of action of this compound.

Experimental Protocol

This protocol is based on the validated method described by Lee et al. (2015).

Materials and Reagents

-

This compound analytical standard (99.34% purity)

-

Acetonitrile (HPLC grade)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Polytetrafluoroethylene (PTFE) membrane filters (0.2 μm)

-

Deionized water

Sample Preparation (Modified QuEChERS)

The following workflow outlines the sample preparation process for both unpolished rice and rice straw.

Caption: Experimental workflow for sample preparation.

Detailed Steps:

-

Weigh 10 g of homogenized unpolished rice or 5 g of rice straw into a 50 mL centrifuge tube.

-

Add 20 mL of deionized water and vortex for 30 seconds.

-

Add 20 mL of acetonitrile and vortex for 1 minute.

-

Add 4 g of anhydrous MgSO₄, 2 g of NaCl, and 1.5 g of NaOAc.

-

Immediately vortex the mixture for 2 minutes to prevent the formation of salt agglomerates.

-

Centrifuge the tube at 5000 rpm for 5 minutes at 5°C.

-

Transfer 1 mL of the upper acetonitrile layer to a 1.5 mL microcentrifuge tube containing 30 mg of PSA and 30 mg of C18 sorbent.

-

Vortex the tube for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

-

Filter the resulting supernatant through a 0.2 μm PTFE syringe filter into an autosampler vial for analysis.[1]

HPLC-MS/MS Conditions

HPLC System:

-

Column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 425.1

-

Product Ions (m/z): 182.1 (quantifier), 154.1 (qualifier)

-

-

Capillary Voltage: 3.3 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

Results and Discussion

The analytical method was validated for linearity, recovery, precision, and sensitivity. Matrix-matched calibration curves were used to compensate for matrix effects, which were observed to cause signal suppression.[2]

Method Validation Data